molecular formula C24H23N3O2 B3367895 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine CAS No. 20063-36-9

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine

Cat. No.: B3367895
CAS No.: 20063-36-9
M. Wt: 385.5 g/mol
InChI Key: NQEIGYQGNOIBBY-UHFFFAOYSA-N
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Description

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine: is a complex organic compound that features an imidazolidine ring substituted with p-cyanophenyl and o-hydroxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine typically involves the reaction of p-cyanobenzaldehyde with o-hydroxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the o-hydroxybenzyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the p-cyanophenyl group can yield amine derivatives.

    Substitution: The imidazolidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry: In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine involves its interaction with various molecular targets. The o-hydroxybenzyl groups can form hydrogen bonds with biological macromolecules, while the p-cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-(p-Cyanophenyl)-1,3-bis(p-hydroxybenzyl) imidazolidine
  • 2-(p-Cyanophenyl)-1,3-bis(m-hydroxybenzyl) imidazolidine
  • 2-(m-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine

Comparison: The uniqueness of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine lies in the specific positioning of the hydroxy and cyano groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c25-15-18-9-11-19(12-10-18)24-26(16-20-5-1-3-7-22(20)28)13-14-27(24)17-21-6-2-4-8-23(21)29/h1-12,24,28-29H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEIGYQGNOIBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173880
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20063-36-9
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine
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